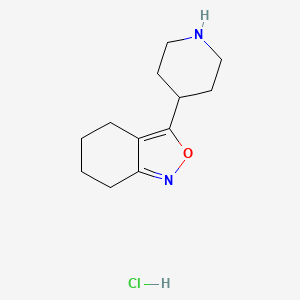

3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

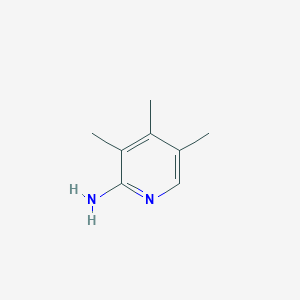

“3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” is a chemical compound . It is a solid substance . The empirical formula is C12H22Cl2N4 and the molecular weight is 293.24 .

Synthesis Analysis

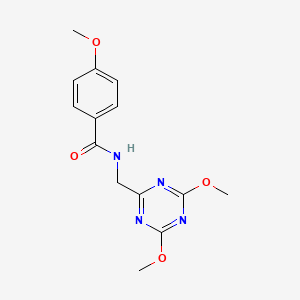

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Physical And Chemical Properties Analysis

This compound is a solid . The yield of the synthesized compound is 90%, and it appears as a white powder . The melting point is between 85–87°C .Scientific Research Applications

Chemical Synthesis and Reactivity

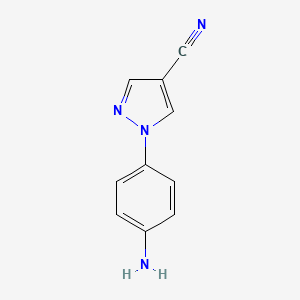

The research surrounding 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride primarily focuses on its utility in chemical synthesis, demonstrating its versatility in forming various chemical structures. For instance, 2-Dichloromethyl-benzoxazoles react with sodium methylate or piperidine, leading to ring enlargement and formation of benzoxazine derivatives. These reactions illustrate the compound's reactivity, paving the way for the synthesis of complex molecules with potential biological activities (Gauss & Heitzer, 1970). Additionally, a method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, followed by pyridine ring reduction, has been developed. This method extends to the benzo analogues of the title compounds, highlighting the chemical flexibility of piperidinyl structures in synthesizing heterocyclic compounds (Shevchuk et al., 2012).

Antimicrobial and Antifungal Research

Research on derivatives of benzothiazole and benzoxazole, closely related to 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride, has demonstrated antimicrobial and antifungal potentials. For instance, substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide derivatives, synthesized from 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential in addressing antimicrobial resistance (Anuse et al., 2019).

Pharmacological Applications

While the explicit research directly mentioning 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole hydrochloride in pharmacological applications is limited, the studies on related chemical structures offer insights into its potential utility. Heterocyclic carboxamides, including benzoxazole derivatives, have been evaluated as antipsychotic agents, indicating the relevance of such compounds in designing drugs targeting the central nervous system. These analogues have shown binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, suggesting their utility in developing treatments for psychiatric disorders (Norman et al., 1996).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

Mechanism of Action

Target of Action

The compound “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” belongs to the class of benzoxazoles and piperidines. Benzoxazoles are known to interact with various biological targets such as enzymes, receptors, and ion channels . Piperidines are often used in medicinal chemistry and have been found to interact with a variety of biological targets, including neurotransmitter receptors .

Mode of Action

The mode of action of “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” would depend on its specific target. For instance, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The specific biochemical pathways affected by “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” would depend on its target and mode of action. For example, if it targets a neurotransmitter receptor, it might affect neuronal signaling pathways .

Pharmacokinetics

The pharmacokinetics of “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, benzoxazoles and piperidines have good bioavailability and can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” would depend on its target and mode of action. For example, if it acts as an enzyme inhibitor, it might decrease the production of a specific metabolite .

Action Environment

The action, efficacy, and stability of “3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other substances .

properties

IUPAC Name |

3-piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHAYDAXQRNQRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2568183.png)

![3-[(3-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2568184.png)

![4-{2-Hydroxy-3-[(2-methoxyphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2568185.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2568186.png)

![3-benzyl-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568187.png)

![N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2568188.png)

![3-(3,5-dimethylphenyl)-2-((1-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568189.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2568197.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)